molecular formula C12H14N2O2 B8778281 2-methylpropyl 1H-indazole-3-carboxylate

2-methylpropyl 1H-indazole-3-carboxylate

Cat. No.: B8778281
M. Wt: 218.25 g/mol
InChI Key: SDGKBHBQHDAYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpropyl 1H-indazole-3-carboxylate is a synthetic intermediate belonging to the class of indazole-3-carboxylate esters. The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its versatile biological activities and presence in numerous pharmacologically active compounds . As a key building block, this ester is primarily valued in organic synthesis for the exploration of novel heterocyclic compounds and in pharmacological research for the development of potential therapeutic agents . Its structure serves as a precursor for further functionalization, notably through amide coupling reactions to create indazole-3-carboxamide derivatives, which are subjects of interest in computational and biological studies . Researchers utilize this compound strictly in laboratory settings to investigate structure-activity relationships and to synthesize molecules for in vitro biological screening. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-methylpropyl 1H-indazole-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-8(2)7-16-12(15)11-9-5-3-4-6-10(9)13-14-11/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

SDGKBHBQHDAYMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=NNC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methylpropyl 1h Indazole 3 Carboxylate

Strategic Retrosynthesis of the 2-methylpropyl 1H-indazole-3-carboxylate Moiety

A logical retrosynthetic analysis of this compound identifies two primary disconnection points. The most straightforward approach involves the disconnection of the ester linkage, leading to 1H-indazole-3-carboxylic acid and 2-methylpropan-1-ol (isobutanol). This strategy relies on the late-stage esterification of a pre-formed indazole-3-carboxylic acid core.

A more convergent approach involves the disconnection of the N1-C7a and C3-C3a bonds of the indazole ring. This leads to precursors that can be cyclized to form the bicyclic indazole system with the carboxylate group already in place or installed concurrently. This strategy opens up a variety of methods for constructing the indazole ring itself, including cycloadditions and cyclizations of appropriately substituted benzene (B151609) derivatives. These two fundamental disconnections pave the way for the diverse synthetic methodologies discussed in the following sections.

General Synthetic Routes to 1H-Indazole-3-Carboxylate Esters

Classical Esterification Reactions of 1H-Indazole-3-Carboxylic Acid

One of the most direct and widely used methods for the synthesis of this compound is the Fischer esterification of 1H-indazole-3-carboxylic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of 2-methylpropan-1-ol. The equilibrium of the reaction is typically shifted towards the product by using the alcohol as the solvent or by removing the water formed during the reaction. researchgate.netderpharmachemica.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or tosic acid, which enhances the electrophilicity of the carbonyl carbon. researchgate.netbyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. researchgate.netderpharmachemica.comresearchgate.net

Table 1: Representative Conditions for Fischer Esterification of 1H-Indazole-3-Carboxylic Acid

Reactant 1 Reactant 2 Catalyst Solvent Temperature Yield
1H-Indazole-3-carboxylic acid 2-Methylpropan-1-ol H₂SO₄ (catalytic) 2-Methylpropan-1-ol Reflux Good to Excellent
1H-Indazole-3-carboxylic acid Methanol H₂SO₄ (catalytic) Methanol Reflux High

Transition Metal-Catalyzed Carbonylation Approaches for 3-Iodoindazoles

A powerful and versatile method for the synthesis of 1H-indazole-3-carboxylate esters involves the palladium-catalyzed carbonylation of 3-iodoindazoles. acs.org This reaction introduces the carbonyl group and the ester functionality in a single step, utilizing carbon monoxide as the carbonyl source. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and an alcohol, which in the case of the target molecule would be 2-methylpropan-1-ol. acs.org

The catalytic cycle is believed to involve the oxidative addition of the 3-iodoindazole to a palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladated acyl complex. organic-chemistry.orgjchr.org Subsequent nucleophilic attack by the alcohol leads to the formation of the ester and regeneration of the active palladium(0) catalyst. organic-chemistry.orgjchr.org This methodology is tolerant of a wide range of functional groups on the indazole ring. acs.org

Table 2: Palladium-Catalyzed Methoxycarbonylation of Substituted 3-Iodoindazoles

3-Iodoindazole Substrate Catalyst Ligand CO Pressure Temperature Yield (%)
3-Iodoindazole Pd(dppf)₂Cl₂·CH₂Cl₂ dppf 1 bar 70 °C 85
5-Nitro-3-iodoindazole Pd(dppf)₂Cl₂·CH₂Cl₂ dppf 1 bar 70 °C 78
6-Chloro-3-iodoindazole Pd(dppf)₂Cl₂·CH₂Cl₂ dppf 1 bar 70 °C 82

Data derived from the methoxycarbonylation of 3-iodoindazoles, serving as a model for alkoxycarbonylation. acs.org

[3+2] Cycloaddition Reactions Utilizing Diazo Carbonyl Compounds and Aryne Intermediates

The [3+2] cycloaddition reaction between an aryne intermediate and a diazo carbonyl compound provides a direct route to the 1H-indazole-3-carboxylate scaffold. acs.orgorganic-chemistry.orgresearchgate.net In this approach, an aryne, typically generated in situ from an ortho-silylaryl triflate, reacts with a diazo ester, such as ethyl diazoacetate, to form the indazole ring. orgsyn.orgnih.gov

The proposed mechanism involves the [3+2] cycloaddition of the diazo compound to the aryne to form a 3H-indazole intermediate. This intermediate then undergoes a tautomerization to the more stable 1H-indazole product. acs.orgorgsyn.org The reaction proceeds under mild conditions and tolerates a variety of functional groups on both the aryne precursor and the diazo compound. organic-chemistry.orgresearchgate.net

Table 3: Synthesis of Indazoles via [3+2] Cycloaddition of Diazo Compounds and Arynes

Aryne Precursor Diazo Compound Fluoride Source Solvent Temperature Yield (%)
o-(Trimethylsilyl)phenyl triflate Ethyl diazoacetate CsF CH₃CN Room Temp. 95
o-(Trimethylsilyl)phenyl triflate Methyl diazoacetate TBAF THF Room Temp. 92

Yields are for the corresponding ethyl and methyl 1H-indazole-3-carboxylates. orgsyn.orgnih.gov

Diazotization-Mediated Cyclization Pathways from Ortho-Aminobenzacetates

A classical approach to the indazole core involves the diazotization of an ortho-amino substituted benzene derivative, followed by intramolecular cyclization. For the synthesis of 1H-indazole-3-carboxylates, a suitable precursor would be an ester of (2-aminophenyl)acetic acid.

The reaction is initiated by treating the ortho-amino ester with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. byjus.comorganic-chemistry.orgmasterorganicchemistry.com This intermediate then undergoes spontaneous intramolecular cyclization to afford the 1H-indazole-3-carboxylate. This method is a well-established route to indazoles and can be adapted for the synthesis of a variety of substituted derivatives. google.com

Table 4: Representative Diazotization-Cyclization for Indazole Synthesis

Starting Material Reagents Conditions Product
Methyl (2-aminophenyl)acetate NaNO₂, HCl 0-5 °C Methyl 1H-indazole-3-carboxylate
Ethyl (2-amino-5-chlorophenyl)acetate NaNO₂, H₂SO₄ 0-5 °C Ethyl 5-chloro-1H-indazole-3-carboxylate

Advanced Catalyst-Based and Green Chemistry Syntheses for Indazole Scaffolds

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. For the synthesis of indazole scaffolds, several advanced catalyst-based and green chemistry approaches have been reported. These methods often offer advantages such as milder reaction conditions, shorter reaction times, and reduced environmental impact. jchr.orgjchr.org

Microwave-assisted synthesis has been shown to significantly accelerate the formation of indazoles, often leading to higher yields in a fraction of the time required for conventional heating. researchgate.netjchr.orgjchr.org This technique utilizes dielectric heating to rapidly and uniformly heat the reaction mixture. jchr.org

Ultrasound-assisted synthesis is another green technique that employs acoustic cavitation to enhance chemical reactivity. nih.govresearchgate.net This method has been successfully applied to the synthesis of various heterocyclic compounds, including indazoles, often under milder conditions and with improved yields. nih.govresearchgate.net

Furthermore, catalyst-free syntheses in green solvents, such as water or polyethylene (B3416737) glycol (PEG), are gaining prominence. acs.orgacs.org These methods align with the principles of green chemistry by minimizing the use of hazardous reagents and solvents. acs.orgacs.org

Table 5: Examples of Green Synthesis Approaches to Indazoles

Method Starting Materials Catalyst/Conditions Solvent Key Advantage
Microwave-assisted o-Chlorobenzaldehyde, Hydrazine (B178648) Microwave irradiation Distilled Water Rapid synthesis, high yield jchr.org
Ultrasound-assisted 2-Substituted aromatic aldehydes, Hydrazine hydrate (B1144303) Lemon peel powder, Ultrasound DMSO Natural catalyst, good yield researchgate.net
Catalyst-free para-Quinone methides, Indazole None Water Environmentally benign solvent acs.org

Synthesis of Key Precursors for this compound

The primary precursor for the synthesis of this compound is 1H-indazole-3-carboxylic acid. Several synthetic routes to this key intermediate have been reported, often starting from readily available materials.

One common approach involves the use of 2-nitrophenylacetic acid derivatives. semanticscholar.org This method is advantageous for large-scale synthesis. semanticscholar.org The general strategy involves the reduction of the nitro group, followed by diazotization and cyclization to form the indazole ring.

A different strategy begins with 1H-indazole, which can be protected before introducing the carboxyl group. For instance, the use of a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) protecting group has been described. researchgate.net The protected indazole is then carboxylated using a strong base like n-butyl lithium and carbon dioxide. researchgate.netderpharmachemica.com

A summary of a synthetic approach to 1H-indazole-3-carboxylic acid is presented in the table below.

StepStarting MaterialReagents and ConditionsProduct
12-Nitrophenylacetic acid derivativesReduction (e.g., Fe, NH4Cl), followed by acetylation2-Acetamidophenylacetic acid derivatives
22-Acetamidophenylacetic acid derivativesDiazotization and cyclization (e.g., NaNO2, acid)1H-Indazole-3-carboxylic acid derivatives
31H-Indazole-3-carboxylic acid derivativesHydrolysis (e.g., NaOH, H2O, reflux)1H-Indazole-3-carboxylic acid

Post-Synthetic Chemical Modifications and Derivatizations for Structural Diversity

Once this compound is synthesized, its structure can be further modified to explore structure-activity relationships. Key modifications include N-alkylation and transformations of the ester side-chain.

N-Alkylation

The nitrogen atom at the N-1 position of the indazole ring can be alkylated to introduce various substituents. This modification can significantly impact the biological activity of the molecule. For example, the synthesis of N-(1-(aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide demonstrates the feasibility of introducing an alkyl chain at the N-1 position. nih.gov

Ester Side-Chain Transformations

The isobutyl ester group of this compound can be transformed into other functional groups to create a library of derivatives. A common transformation is the conversion of the ester to an amide. This can be achieved by reacting the ester with an amine. Alternatively, the parent 1H-indazole-3-carboxylic acid can be coupled with various amines to directly form amides. researchgate.netderpharmachemica.com

Another possibility is the conversion of the ester into a hydrazide. For instance, 1H-indazole-3-carboxylic acid methyl ester can be reacted with hydrazine hydrate to yield 1H-indazole-3-carboxylic acid hydrazide. jocpr.com This hydrazide can then be further reacted with various aryl acids to produce N'-acylhydrazides. jocpr.com

The following table summarizes some of the post-synthetic modifications.

Modification TypeStarting MaterialReagents and ConditionsProduct Type
N-Alkylation1H-indazole-3-carboxylate derivativeAlkyl halide, baseN-1 alkylated indazole derivative
Amidation1H-indazole-3-carboxylic acidAmine, coupling agents (e.g., HOBT, EDC.HCl, TEA)1H-Indazole-3-carboxamide
Hydrazide Formation1H-indazole-3-carboxylic acid methyl esterHydrazine hydrate, ethanol, reflux1H-Indazole-3-carboxylic acid hydrazide

Conclusion and Future Research Directions

Summary of Current Academic Research Findings on Indazole-3-Carboxylate Esters

The indazole core is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. nih.gov Indazole-3-carboxylate esters, in particular, serve as crucial intermediates in the synthesis of more complex, biologically active molecules. nmpharmtech.combloomtechz.com Academic research has largely focused on these esters as versatile building blocks rather than as final therapeutic agents.

Beyond their role in synthetic cannabinoid synthesis, indazole-3-carboxylate esters are pivotal in developing ligands for other biological targets. For instance, they are precursors for 1H-indazole-3-carboxamides, which have been investigated as selective serotonin (B10506) 4 receptor (5-HT₄R) antagonists acs.orgnih.gov, p21-activated kinase 1 (PAK1) inhibitors for anti-tumor applications nih.gov, and prostanoid EP4 receptor antagonists for potential cancer immunotherapy. acs.org The ester group is typically hydrolyzed or converted into an amide to achieve the desired biological activity in the final compound.

The research underscores the chemical versatility of the indazole-3-carboxylate scaffold for creating libraries of compounds for drug discovery. nmpharmtech.combloomtechz.com Studies have explored various synthetic methodologies, including microwave-assisted synthesis, to improve reaction efficiency and yields. mdpi.com

Table 1: Summary of Research on Indazole-3-Carboxylate Esters and Related Derivatives

Compound/Derivative ClassResearch FocusKey Findings
Methyl 1H-indazole-3-carboxylateSynthetic IntermediatePrimary starting material for synthetic cannabinoids and other biologically active indazole derivatives. nmpharmtech.comdiva-portal.orgnih.gov
1H-Indazole-3-carboxamidesSerotonin Receptor LigandsDerivatives developed as potent and selective 5-HT₄R antagonists with potential analgesic action. acs.orgnih.gov
1H-Indazole-3-carboxamidesKinase InhibitionIdentified as a scaffold for potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. nih.gov
2H-Indazole-3-carboxamidesCancer ImmunotherapyDerivatives discovered as potent prostanoid EP4 receptor antagonists. acs.org
Indazole-3-carboxylic acidOptimized SynthesisUse as a starting material provides more selective N1-alkylation and better yields for synthetic cannabinoids compared to using the methyl ester. diva-portal.org

Identification of Research Gaps and Unexplored Areas for 2-methylpropyl 1H-indazole-3-carboxylate

Despite the extensive research on the broader class of indazole-3-carboxylate esters, there is a significant lack of specific academic literature on this compound. The primary research gap is the near-total absence of studies characterizing its pharmacological profile and potential therapeutic applications.

Key unexplored areas for this specific compound include:

Synthesis and Characterization: While synthesis can be inferred from general methods for esters, dedicated studies optimizing the synthesis of the 2-methylpropyl ester are absent. Detailed crystallographic and spectroscopic characterization is not available in public research databases.

Pharmacological Activity: There is no published data on the biological activity of this compound. Its affinity for common indazole targets, such as cannabinoid receptors, serotonin receptors, or protein kinases, is unknown.

Metabolic Stability and Pharmacokinetics: The metabolic fate of the 2-methylpropyl ester group has not been investigated. Understanding its stability in vitro and in vivo is crucial for determining its potential as a drug candidate or a prodrug.

Structure-Activity Relationship (SAR): Without biological activity data, no SAR studies involving the 2-methylpropyl ester exist. It is unclear how the size and branching of the isobutyl group, compared to a methyl or ethyl group, influence target binding and activity.

Essentially, this compound represents a blank slate in the pharmacological landscape of indazole derivatives, and foundational research is required to ascertain any potential value in medicinal chemistry.

Prospects for Rational Design of Novel Indazole-3-carboxylate Derivatives for Enhanced Pharmacological Profiles

The indazole-3-carboxylate scaffold is an excellent candidate for rational drug design due to its proven versatility and the well-defined structure-activity relationships of its derivatives in various target classes. nih.gov Future design efforts can systematically modify the molecule at three primary positions: the N-1 position of the indazole ring, the core indazole ring itself, and the ester functional group.

N-1 Position Modification: The N-1 position is critical for interacting with many biological targets. As seen in synthetic cannabinoids and kinase inhibitors, introducing alkyl or benzyl groups of varying sizes and functionalities can drastically alter potency and selectivity. nih.govnih.gov For novel derivatives, introducing moieties that can form specific hydrogen bonds or hydrophobic interactions could lead to enhanced target affinity.

Indazole Core Substitution: Adding substituents (e.g., halogens, nitro groups, or methoxy groups) to the benzene (B151609) portion of the indazole core can modulate the electronic properties and steric profile of the molecule. This can influence binding affinity and metabolic stability. For example, structure-based design has been used to optimize 1H-indazole analogues as potent EGFR inhibitors. nih.gov

Ester/Amide Group Modification: The carboxylate group at the 3-position is a key interaction point. While often converted to an amide, the ester itself can be modified. Varying the alkyl chain of the ester (e.g., from methyl to 2-methylpropyl) alters lipophilicity and steric bulk, which can fine-tune pharmacokinetic properties or be used in prodrug strategies. Rational design could explore a matrix of different ester and amide functionalities to optimize for specific targets, as demonstrated in the development of EP4 antagonists. acs.org

Structure-guided design, informed by X-ray crystallography of target proteins, and computational modeling can accelerate the discovery of new derivatives with improved pharmacological profiles. nih.govacs.org

Table 2: Potential Structural Modifications for Rational Design of Indazole-3-carboxylate Derivatives

Molecular PositionType of ModificationPotential Impact on Pharmacological Profile
N-1 of Indazole Ring Small alkyl chains, substituted benzyl rings, cyclic groupsModulate binding affinity and selectivity for target proteins (e.g., kinases, GPCRs). nih.govnih.gov
Indazole Core (Positions 4, 5, 6, 7) Halogens (F, Cl, Br), methoxy, nitro groupsAlter electronic properties, improve metabolic stability, and fine-tune target interactions. nih.gov
C-3 Carboxylate Group Varying alkyl esters (e.g., methyl, ethyl, propyl, 2-methylpropyl)Modify solubility, lipophilicity, and potential for prodrug applications.
C-3 Carboxylate Group Conversion to diverse amides (primary, secondary, tertiary)Introduce key hydrogen bonding interactions to enhance target binding and potency. acs.orgderpharmachemica.com

Potential for Further Preclinical Development of this compound in Specific Therapeutic Areas

Given the broad biological activities of the indazole class, this compound warrants initial preclinical screening to determine its therapeutic potential. nih.gov Based on the activities of related compounds, several therapeutic areas are logical starting points for investigation.

Oncology: Indazole derivatives have been successfully developed as kinase inhibitors (e.g., pazopanib) and inhibitors of other cancer-related targets like p21-activated kinase 1 (PAK1). nih.govnih.gov An initial preclinical step would be to screen this compound against a panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects. Follow-up studies could explore its activity against specific kinases known to be targeted by indazole scaffolds.

Inflammation and Pain: Certain indazole-3-carboxamides have shown analgesic properties. acs.orgnih.gov The anti-inflammatory potential of indazole derivatives is also recognized. bloomtechz.com The compound could be tested in in vitro models of inflammation, such as measuring the inhibition of pro-inflammatory cytokine production in immune cells.

Central Nervous System (CNS) Disorders: The indazole scaffold is present in compounds targeting CNS receptors, such as serotonin receptors. acs.orgnih.gov Initial preclinical evaluation could involve receptor binding assays for a panel of CNS targets to identify any potential neuroactive properties.

The first step in any preclinical development would be to establish a baseline biological activity profile through broad in vitro screening. If promising activity is identified in a specific area, further development would involve lead optimization, in which the this compound structure would be systematically modified to improve potency and selectivity, followed by in vivo studies in relevant animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-methylpropyl 1H-indazole-3-carboxylate and its structural analogs?

  • Methodological Answer : The compound is typically synthesized via esterification or substitution reactions. For example, methyl 1H-indazole-3-carboxylate derivatives (a common precursor) can undergo alkylation using 2-methylpropyl halides under reflux with acetic acid as a solvent and catalyst (Method A in ). Alternative routes involve coupling reactions with isobutyl groups, as seen in synthetic cannabinoid analogs (e.g., AB-CHMINACA synthesis starting from methyl esters) . Researchers should validate reaction progress using thin-layer chromatography (TLC) and purify via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) or GC–MS to assess purity (e.g., GC–MS retention time at 16.299 min for related compounds) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and esterification.
  • Mass Spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (using SHELXL for refinement) if single crystals are obtained .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood due to potential vapor hazards (similar to isobutyl acetate’s vapor pressure of 13 mm Hg at 20°C) .
  • Storage : Keep in airtight containers at –20°C to prevent degradation, as recommended for synthetic cannabinoid analogs .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under reflux conditions?

  • Methodological Answer :

  • Catalyst Screening : Test acidic (e.g., p-toluenesulfonic acid) or basic (sodium acetate) catalysts to accelerate esterification .
  • Reaction Time/Temperature : Monitor yield variations by adjusting reflux duration (3–5 hours) and temperature (80–110°C) .
  • Solvent Selection : Compare acetic acid with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

Q. How can contradictions between in vitro and in vivo pharmacological data for indazole derivatives be resolved?

  • Methodological Answer :

  • Metabolic Stability Assays : Evaluate hepatic metabolism using microsomal incubation (e.g., cytochrome P450 isoforms) to identify rapid degradation in vivo .
  • Bioavailability Studies : Compare plasma concentration-time profiles via intravenous vs. oral administration in animal models .
  • Receptor Binding Specificity : Use radioligand displacement assays to confirm target engagement (e.g., cannabinoid receptor CB1/CB2 affinity) and rule off-target effects .

Q. What methodologies are effective for synthesizing and testing indazole-3-carboxylate derivatives with modified substituents?

  • Methodological Answer :

  • Derivatization : Replace the 2-methylpropyl group with fluorinated or aromatic substituents (e.g., 5-fluoropentyl or naphthalenyl groups) via nucleophilic substitution .
  • Structure-Activity Relationship (SAR) : Test analogs in functional assays (e.g., calcium flux for receptor activation) to correlate structural changes with potency .
  • Crystallographic Analysis : Resolve electron density maps (SHELXL refinement) to identify steric or electronic effects of substituents .

Q. How can researchers address discrepancies in crystallographic data during structural elucidation of indazole derivatives?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL’s twin refinement tools for macromolecular crystals with pseudo-symmetry .
  • Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H···O bonds) to validate packing models .
  • Validation Software : Cross-check with programs like PLATON or CCDC Mercury to detect outliers in bond lengths/angles .

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